molecular formula C16H19N5O2S B10964710 1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

Cat. No.: B10964710
M. Wt: 345.4 g/mol
InChI Key: GKFAKLFOJJVGJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thieno[2,3-D]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrazole ring is then introduced through condensation reactions with suitable reagents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19N5O2S/c1-4-6-11-9-12-15(24-11)18-10(3)21(16(12)23)19-14(22)13-7-8-17-20(13)5-2/h7-9H,4-6H2,1-3H3,(H,19,22)

InChI Key

GKFAKLFOJJVGJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=NN3CC)C

Origin of Product

United States

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